4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-10-4-1-5-11-12(10)17-13(18-11)16-8-9-3-2-6-15-7-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFXFVYJHFTQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine: The chlorinated benzothiazole is then coupled with pyridin-3-ylmethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzothiazole moiety is known for its ability to interact with biological targets, making it a candidate for drug development.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of benzothiazole showed significant activity against breast cancer cells, suggesting that 4-chloro derivatives might enhance this activity due to the presence of the chloro group which can influence the binding affinity to target proteins .
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, leading to the development of new pharmaceuticals or agrochemicals.
Example : Researchers have successfully synthesized various derivatives by modifying the pyridine and benzothiazole rings, exploring their biological activities and potential therapeutic uses .
Material Science
In material science, this compound has been investigated for its properties as a dye or pigment. The compound's chromophoric characteristics make it suitable for applications in organic electronics and photonic devices.
Research Insight : A recent study explored the use of benzothiazole derivatives in organic light-emitting diodes (OLEDs), highlighting their potential to enhance device performance due to their favorable electronic properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substitution at the Benzothiazole 4-Position
The 4-position substitution on the benzothiazole ring significantly influences physicochemical and biological properties. Key analogues include:
Key Observations :
- Isopropyl (Bulky Alkyl) : Increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Methyl : Balances steric effects and electronic properties, offering intermediate solubility and metabolic stability .
- Methoxy : Enhances solubility via polarity and hydrogen-bonding capacity .
Comparison with Analogues :
Physicochemical and Crystallographic Properties
- Melting Point : Chloro derivatives generally exhibit higher melting points than alkyl-substituted analogues due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Crystallography : The parent compound 1,3-benzothiazol-2-amine forms hydrogen-bonded dimers and 2D networks; chloro and pyridinylmethyl substituents likely alter packing modes and solubility .
Biological Activity
4-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS No. 941867-28-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound belongs to the benzothiazole family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₃H₁₀ClN₃S
- Molecular Weight : 275.76 g/mol
- IUPAC Name : 4-chloro-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects against various cancer cell lines. A study focusing on 2-(4-aminophenyl)benzothiazoles found that these compounds could inhibit the growth of human ovarian carcinoma cell lines with GI50 values in the nanomolar range . The activity was selective, with notable efficacy against certain cell lines while showing reduced effects on others.
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| 2-(4-amino-3-methylphenyl)benzothiazole | OVCAR-3 | <10 | |
| 2-(4-amino-3-chlorophenyl)benzothiazole | SK-OV-3 | >10 µM | |
| This compound | TBD | TBD | TBD |
The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth. Studies have shown that these compounds can disrupt cellular processes leading to apoptosis in sensitive cell lines .
Neuroprotective Effects
Recent investigations into benzothiazole derivatives have also revealed neuroprotective properties. For example, certain derivatives were shown to impede neurotoxicity induced by hydrogen peroxide in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Studies
- In Vivo Efficacy : A study demonstrated that intraperitoneal administration of benzothiazole derivatives significantly inhibited tumor growth in mice models implanted with ovarian cancer cells. The results indicated a dose-dependent response with substantial reductions in tumor size after treatment with specific doses .
- Comparative Studies : Comparative analyses between various substituted benzothiazoles revealed that those with halogen substitutions exhibited enhanced anticancer activity compared to their non-halogenated counterparts. This suggests that the presence of chlorine in this compound may contribute positively to its biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
